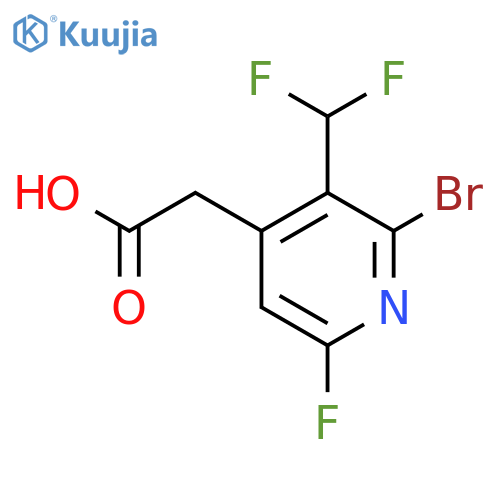

Cas no 1804883-98-4 (2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid)

1804883-98-4 structure

商品名:2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid

CAS番号:1804883-98-4

MF:C8H5BrF3NO2

メガワット:284.030011892319

CID:4809990

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid

-

- インチ: 1S/C8H5BrF3NO2/c9-7-6(8(11)12)3(2-5(14)15)1-4(10)13-7/h1,8H,2H2,(H,14,15)

- InChIKey: HCHPRQBXLDGATL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)F)=C(C=C(N=1)F)CC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 50.2

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029061539-1g |

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid |

1804883-98-4 | 97% | 1g |

$1,460.20 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

1804883-98-4 (2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-acetic acid) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬